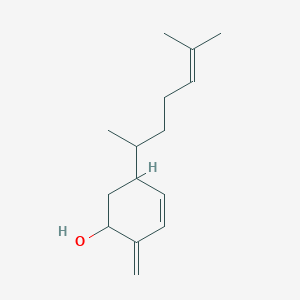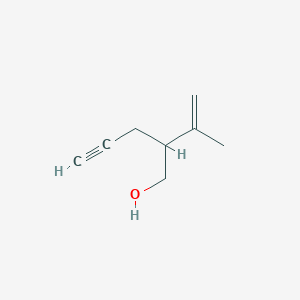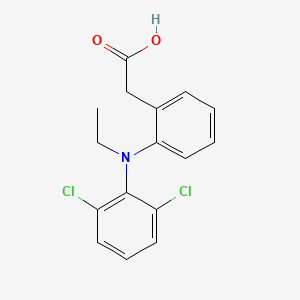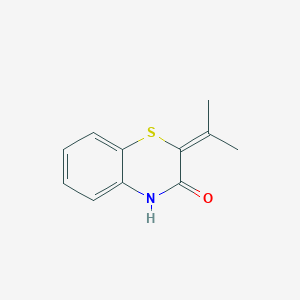
2,2''-Bis(bromomethyl)-p-terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’'-Bis(bromomethyl)-p-terphenyl is an organic compound with the molecular formula C20H16Br2. It is a brominated derivative of p-terphenyl, a compound consisting of three benzene rings connected in a linear arrangement. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’'-Bis(bromomethyl)-p-terphenyl typically involves the bromination of p-terphenyl. One common method is the reaction of p-terphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’'-Bis(bromomethyl)-p-terphenyl follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’'-Bis(bromomethyl)-p-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
2,2’'-Bis(bromomethyl)-p-terphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’'-Bis(bromomethyl)-p-terphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’‘-Bis(bromomethyl)-1,1’-biphenyl
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
Uniqueness
2,2’'-Bis(bromomethyl)-p-terphenyl is unique due to its linear arrangement of three benzene rings and the presence of bromine atoms at specific positions. This structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
53092-65-2 |
|---|---|
Formule moléculaire |
C20H16Br2 |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
1,4-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-12H,13-14H2 |
Clé InChI |
SFEUNBKVBMLRQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C3=CC=CC=C3CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)









![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
